Hexyl nitrite

Catalog No.
S759773
CAS No.
638-51-7
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl nitrite

CAS Number

638-51-7

Product Name

Hexyl nitrite

IUPAC Name

hexyl nitrite

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3

InChI Key

SGRWGISGVDVSJV-UHFFFAOYSA-N

SMILES

CCCCCCON=O

Canonical SMILES

CCCCCCON=O

The exact mass of the compound Hexyl nitrite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexyl nitrite (CAS 638-51-7) is a six-carbon primary alkyl nitrite utilized as an organic-soluble nitrosonium (NO+) donor for diazotization, nitrosation, and oxidation reactions. In procurement and process scale-up, it is distinguished from shorter-chain homologs by its significantly extended liquid-phase temperature window and enhanced lipophilicity. With an atmospheric boiling point of approximately 130 °C, hexyl nitrite provides a stable, easily handled liquid reagent for high-temperature or open-vessel syntheses where more volatile nitrites would suffer from rapid evaporative loss [1].

Generic substitution of hexyl nitrite with more common, shorter-chain analogs like tert-butyl nitrite (t-BuONO) or isoamyl nitrite frequently fails in process scale-up due to severe volatility mismatches. When reactions require temperatures above 60–80 °C, the use of lower homologs results in rapid reagent vaporization, leading to stoichiometric depletion, incomplete conversion, and the need for hazardous pressurized vessels or large reagent excesses[1]. Furthermore, the lower lipophilicity of short-chain nitrites alters phase partitioning in biphasic systems, reducing the efficiency of NO+ transfer into non-polar organic layers and increasing susceptibility to aqueous hydrolysis[2].

Extended Liquid-Phase Stability for High-Temperature Synthesis

Hexyl nitrite offers a substantially expanded thermal operating window compared to standard branched or shorter-chain alkyl nitrites. Its atmospheric boiling point is 130 °C [1], whereas tert-butyl nitrite (TBN) boils at 61–63 °C [2]. This ~67 °C increase in boiling point allows hexyl nitrite to remain in the liquid phase during elevated-temperature transformations, preventing the stoichiometric loss commonly observed with lower homologs.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data130 °C
Comparator Or Baselinetert-Butyl nitrite (61–63 °C)
Quantified Difference~67 °C higher boiling point
ConditionsAtmospheric pressure (760 mmHg) synthesis conditions

Enables high-temperature nitrosation and diazotization without the need for pressurized reactors or excessive reagent loading to compensate for evaporative loss.

Vapor Pressure Reduction for Stoichiometric Control and Handling Safety

The extended six-carbon aliphatic chain of hexyl nitrite drastically reduces its volatility at ambient temperatures. While amyl nitrite exhibits a vapor pressure of 3.97 mmHg at 25 °C [1], hexyl nitrite's vapor pressure is even lower, in stark contrast to the highly volatile tert-butyl nitrite[2]. This reduction in vapor pressure minimizes evaporative losses during benchtop dispensing and continuous flow pumping, ensuring precise molar equivalents are maintained throughout the reaction.

Evidence DimensionAmbient Volatility / Vapor Pressure
Target Compound Data< 3.97 mmHg at 25 °C
Comparator Or BaselineAmyl nitrite (3.97 mmHg) and highly volatile tert-butyl nitrite
Quantified DifferenceSub-4 mmHg vapor pressure, significantly lower than C4/C5 homologs
ConditionsAmbient handling and dispensing at 25 °C

Ensures highly reproducible stoichiometry during scale-up by eliminating the rapid evaporative loss characteristic of lower alkyl nitrites.

Enhanced Lipophilicity for Biphasic and Non-Polar Partitioning

Hexyl nitrite demonstrates higher affinity for non-polar organic phases than its shorter-chain counterparts, which is critical for biphasic reaction engineering. The addition of two to three methylene units relative to propyl or butyl nitrites significantly increases its hydrophobicity [1]. This enhanced lipophilicity ensures that the reagent partitions almost exclusively into the organic phase, maximizing the local concentration of the nitrosating agent in strictly non-polar solvent systems and minimizing aqueous hydrolysis [2].

Evidence DimensionNon-polar Phase Affinity (Lipophilicity)
Target Compound DataC6 aliphatic chain (Hexyl)
Comparator Or BaselineC3/C4 aliphatic chains (Propyl/Butyl nitrites)
Quantified DifferenceAddition of 2-3 lipophilic methylene units
ConditionsOrganic-aqueous biphasic systems

Prevents reagent washout into aqueous phases, driving complete conversion in biphasic diazotization or continuous-flow organic synthesis.

High-Temperature Sandmeyer and Radical Reactions

Because hexyl nitrite remains liquid up to 130 °C, it is a highly effective NO+ donor for Sandmeyer-type halogenations or radical-mediated transformations that require elevated temperatures to overcome high activation barriers, eliminating the need for reflux condensers or pressurized equipment[1].

Precision Continuous-Flow Diazotization

The exceptionally low vapor pressure of hexyl nitrite prevents outgassing and bubble formation in microreactor channels, making it a highly reliable choice over volatile tert-butyl nitrite for maintaining stable fluid dynamics and precise stoichiometry in continuous-flow manufacturing [2].

Biphasic Organic Nitrosation

Leveraging its extended six-carbon lipophilic chain, hexyl nitrite is highly effective in biphasic organic-aqueous reaction mixtures where the nitrosating agent must remain strictly in the non-polar layer to react with hydrophobic substrates, preventing premature aqueous hydrolysis of the reagent [2].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

638-51-7

Wikipedia

Nitrous acid, hexyl ester

Dates

Last modified: 08-15-2023

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